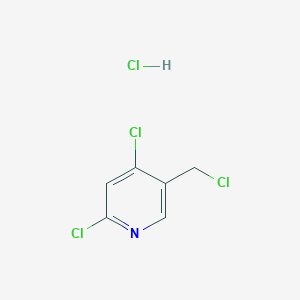
3'-Chloro-2-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of biphenyl, where one of the benzene rings is substituted with a chlorine atom at the 3’ position and a nitro group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3’-Chloro-2-nitro-1,1’-biphenyl typically involves a Suzuki coupling reaction. This method uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. The reaction is carried out under nitrogen or other inert gas shielding, with an alkaline reagent and a nickel or copper catalyst . The reaction conditions include a temperature of 130°C and a reaction time of 19 hours .
Industrial Production Methods
In industrial settings, the preparation of 3’-Chloro-2-nitro-1,1’-biphenyl can be scaled up using continuous flow processes. This method involves a similar Suzuki coupling reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 3’-Chloro-2-amino-1,1’-biphenyl.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’-Chloro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the nitro group.
3-Nitro-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure with different substitution positions.
Uniqueness
3’-Chloro-2-nitro-1,1’-biphenyl is unique due to the specific positions of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C12H8ClNO2 |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H |
InChI-Schlüssel |
YSOWAWGRIYZJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]quinazoline](/img/structure/B13665071.png)
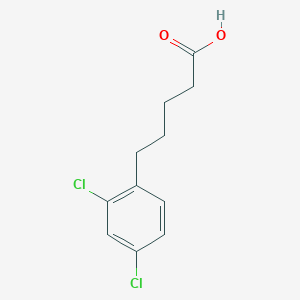
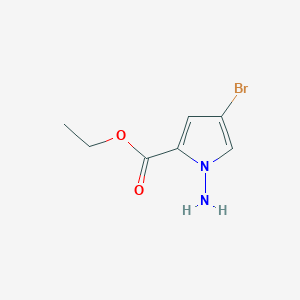
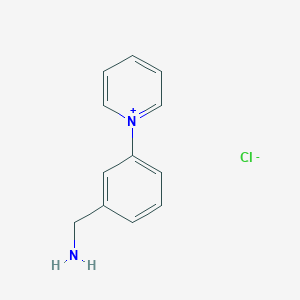
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
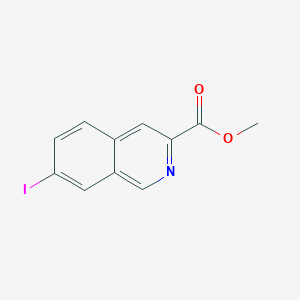


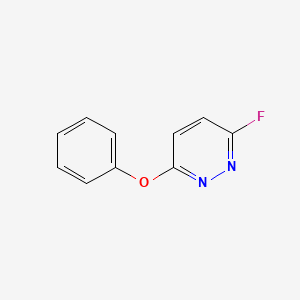

![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)
